{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid is an organic compound that belongs to the class of carboxylic acids. It features a unique structure with an octyloxy group and a disulfanyl linkage, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid typically involves the reaction of octyloxy acetic acid with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The octyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkoxy-substituted acetic acids.
Wissenschaftliche Forschungsanwendungen
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and redox biology.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid involves its interaction with cellular thiol groups. The disulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. This compound may target specific enzymes and proteins involved in oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with a similar functional group but lacking the disulfanyl and octyloxy groups.
Octyloxy acetic acid: Similar structure but without the disulfanyl linkage.
Disulfanyl acetic acid: Contains the disulfanyl group but lacks the octyloxy substitution.
Uniqueness
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid is unique due to its combination of an octyloxy group and a disulfanyl linkage. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
59229-30-0 |
---|---|
Molekularformel |
C12H22O4S2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2-[(2-octoxy-2-oxoethyl)disulfanyl]acetic acid |
InChI |
InChI=1S/C12H22O4S2/c1-2-3-4-5-6-7-8-16-12(15)10-18-17-9-11(13)14/h2-10H2,1H3,(H,13,14) |
InChI-Schlüssel |
VLGPRTQOIMXLOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CSSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.